molecular formula C13H20ClNO B3250663 N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2044714-32-9

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B3250663
M. Wt: 241.76
InChI Key: FEHFAVHBLUVYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride” is a complex organic compound. The “N-(2-ethoxyethyl)” part suggests an ethoxyethyl group attached to a nitrogen atom. “2,3-dihydro-1H-inden-1-amine” suggests an indene structure (a fused cyclopentene and benzene ring) with an amine group at the 1 position, and the “2,3-dihydro” part indicates that the compound is a partially hydrogenated derivative of indene .


Molecular Structure Analysis

The molecular structure would likely feature a fused ring system from the indene, with an amine group (-NH2) attached at the 1 position of the ring. The nitrogen of this amine group would also be bonded to an ethoxyethyl group (-C2H5OC2H4-). The entire molecule would be in the form of a hydrochloride salt, indicating an additional HCl component .


Chemical Reactions Analysis

The reactivity of this compound would depend on the presence of the functional groups. The amine could participate in reactions typical of amines, such as acid-base reactions or reactions with electrophiles. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Predicting the physical and chemical properties of a compound requires detailed knowledge of its structure and the nature of its constituent atoms and bonds. Some general predictions can be made based on the functional groups present. For example, the presence of an amine group might confer basic properties, and the compound is likely to be polar due to the presence of polar bonds .

Safety And Hazards

As with any chemical compound, handling “N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride” would require appropriate safety precautions. The specific hazards would depend on various factors, including the compound’s reactivity, toxicity, and physical properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. If it exhibits interesting biological activity, it could be studied further for potential medicinal applications. Alternatively, if it has unique physical or chemical properties, it could find use in material science or other areas of chemistry .

properties

IUPAC Name

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-15-10-9-14-13-8-7-11-5-3-4-6-12(11)13;/h3-6,13-14H,2,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHFAVHBLUVYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC1CCC2=CC=CC=C12.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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